
Cefodizime
Overview
Description
Cefodizime is a third-generation cephalosporin antibiotic with broad-spectrum activity against aerobic gram-positive and gram-negative bacteria . It is used clinically to treat upper and lower respiratory tract infections, urinary tract infections, and gonorrhea . This compound is a bactericidal antibiotic that targets penicillin-binding proteins, leading to the eventual death of the bacterial cell .
Preparation Methods
Cefodizime can be synthesized through various methods. One method involves the use of 7-aminocephalosporanic acid as a starting material, which undergoes a series of reactions including iodination and silylation protection to generate the parent nucleus for this compound . Another method involves the use of an enzyme-catalyzed process to synthesize this compound sodium, which results in a high yield and purity of the product . Industrial production methods often involve the use of boron trifluoride gas or boron trifluoride complex as an acid catalyst .
Chemical Reactions Analysis
Mechanism of Action: Interaction with PBPs
Cefodizime exerts bactericidal effects by acylating serine residues in PBPs, disrupting bacterial cell wall synthesis. Key interactions include:
Target PBPs | Binding Affinity | Biological Impact |
---|---|---|
PBP 1A/B | High | Inhibits peptidoglycan elongation . |
PBP 2 | Moderate | Alters cell shape and septation . |
PBP 3 | High | Blocks cell division . |
Kinetic Analysis :
-
Deacylation (recovery of enzyme activity) is slow (), contributing to prolonged antibacterial effects .
Cross-Reactivity and Side Chain Interactions
This compound’s R1 methoxyimino group is a key determinant of immunological cross-reactivity with other β-lactams :
Group | Shared R1 Side Chain | Cross-Reactive Antibiotics |
---|---|---|
A | Methoxyimino | Ceftriaxone, Cefotaxime, Cefepime |
Cross-reactivity arises from structural similarities recognized by IgE antibodies, particularly in patients with hypersensitivity to cephalosporins . In contrast, its unique R2 side chain (carboxypropyloxyimino) shows minimal cross-reactivity .
Degradation Pathways
This compound undergoes hydrolysis under specific conditions:
-
β-Lactam Ring Cleavage : Catalyzed by metallo-β-lactamases (MBLs) via nucleophilic water attack, forming inactive metabolites .
-
pH-Dependent Stability :
Enzyme Inhibition and Resistance
This compound resists hydrolysis by many β-lactamases but is susceptible to MBLs. Co-administration with β-lactamase inhibitors (e.g., clavulanic acid) restores activity against extended-spectrum β-lactamase (ESBL)-producing bacteria .
Inhibition Constants :
Enzyme | (μM) | Mechanism |
---|---|---|
IMP-1 MBL | 3.5 | Competitive inhibition |
VIM-2 MBL | 15 | Mixed inhibition |
Metabolic Modifications
Scientific Research Applications
Clinical Efficacy
Cefodizime has demonstrated significant effectiveness in treating various infections, including:
- Upper and Lower Respiratory Tract Infections : Clinical trials indicate that this compound is effective against both upper and lower respiratory tract infections, with success rates ranging from 80% to 100% when administered at doses of 1 to 4 grams daily for 7 to 10 days . Comparative studies show that its efficacy is on par with other third-generation cephalosporins like cefotaxime and cefuroxime .
- Urinary Tract Infections : this compound has been shown to be particularly effective in treating uncomplicated urinary tract infections, achieving clinical success rates of 72% to 88% with single-dose therapy ranging from 0.25 to 1 gram . Its bactericidal action targets penicillin-binding proteins, leading to bacterial cell death .
- Gonorrhea : The antibiotic is highly effective against Neisseria gonorrhoeae, achieving nearly 100% cure rates with single-dose intramuscular injections .
Table 1: Summary of Clinical Efficacy in Various Infections
Infection Type | Dosage (g/day) | Success Rate (%) | Notes |
---|---|---|---|
Upper Respiratory Tract | 1-4 | 80-100 | Administered for 7-10 days |
Lower Respiratory Tract | 1-4 | 80-100 | Comparative studies with other cephalosporins |
Uncomplicated UTI | 0.25-1 | 72-88 | Single-dose therapy |
Gonorrhea | 0.25-1 | ~100 | Single-dose intramuscular injection |
Immunomodulatory Effects
Research indicates that this compound may possess immunomodulatory properties that enhance its clinical efficacy beyond what is predicted from in vitro studies. For instance, it has been shown to stimulate the activity of neutrophils and increase the expression of toll-like receptor 4 in response to infections . This suggests that this compound not only acts as an antibiotic but also helps modulate the immune response, potentially improving outcomes in immunocompromised patients .
Pediatric Applications
This compound has been evaluated for safety and efficacy in pediatric populations. A study involving children treated with intravenous this compound revealed positive clinical outcomes across various infections, including pneumonia and urinary tract infections. The mean dosage administered was approximately 20.9 mg/kg, with treatment durations averaging one week . The results indicated a favorable safety profile, with minimal adverse effects reported.
Table 2: Pediatric Study Overview
Patient Condition | Mean Dosage (mg/kg) | Treatment Duration (weeks) | Adverse Effects (%) |
---|---|---|---|
Pneumonia | 20.9 | 1 | Minimal |
Urinary Tract Infection | 20.9 | 1 | Minimal |
Other Infections | Varies | Varies | Minimal |
Safety Profile
This compound exhibits a tolerability profile similar to other antibiotics in its class, primarily presenting gastrointestinal and dermatological side effects . In extensive clinical evaluations, side effects were observed in approximately 3.79% of patients, with discontinuation due to adverse effects being rare .
Mechanism of Action
Cefodizime exerts its effects by targeting penicillin-binding proteins (PBPs) 1A/B, 2, and 3, which are involved in the synthesis of bacterial cell walls . By binding to these proteins, this compound inhibits the final stages of cell wall synthesis, leading to cell lysis and death . This mechanism is similar to that of other beta-lactam antibiotics, which also target PBPs to disrupt cell wall synthesis .
Comparison with Similar Compounds
Cefodizime is similar to other third-generation cephalosporins such as cefotaxime, ceftriaxone, and cefuroxime . this compound has a longer elimination half-life and may have immunomodulatory properties that enhance its efficacy in vivo . Unlike some other cephalosporins, this compound is effective against certain strains of bacteria that are resistant to other antibiotics . This makes this compound a valuable alternative in the treatment of infections caused by resistant bacterial strains .
Similar Compounds::- Cefotaxime
- Ceftriaxone
- Cefuroxime
- Ceftizoxime
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to assess cefodizime's bactericidal activity against Gram-negative pathogens?
To evaluate bactericidal activity, design time-kill assays using standardized bacterial inocula (e.g., 10⁵–10⁶ CFU/mL) and measure reductions in viable counts over 24 hours. Include comparator antibiotics (e.g., cefotaxime) and test against β-lactamase-producing strains to assess stability. Use broth microdilution to determine MICs, referencing Clinical and Laboratory Standards Institute (CLSI) guidelines. Investigate penicillin-binding protein (PBP) affinity via competitive binding assays using radiolabeled antibiotics .
Q. How can researchers validate this compound's tissue penetration in preclinical models?
Employ physiologically based pharmacokinetic (PBPK) modeling to predict organ-to-plasma ratios, then validate using in vivo sampling (e.g., lung, kidney, or prostate tissue homogenates) in rodent models. Measure concentrations via HPLC-UV or LC-MS/MS, ensuring calibration with spiked matrices. Compare results to human-derived PBPK parameters to evaluate cross-species applicability .
Q. What analytical techniques are suitable for characterizing this compound sodium solvates?
Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify solvate stoichiometry. Confirm intermolecular interactions via FTIR and Raman spectroscopy. Powder X-ray diffraction (PXRD) can differentiate crystal structures between raw material and solvates. For dynamic moisture stability, expose samples to controlled humidity (e.g., 25–75% RH) and monitor structural changes .
Advanced Research Questions
Q. How can contradictions between in vitro MIC data and in vivo efficacy be reconciled for this compound?
Integrate immune modulation assays into experimental designs. For example, measure phagocyte oxidative burst (via chemiluminescence) and cytokine production (e.g., IL-1, IFN-γ) in immunocompromised animal models. Correlate bacterial clearance rates with immune parameter enhancement, as this compound’s efficacy in vivo often exceeds in vitro predictions due to its immunomodulatory thio-thiazolyl side chain .
Q. What methodological adjustments are required to study this compound pharmacokinetics in renally impaired populations?
Conduct population pharmacokinetic (PopPK) studies with stratified cohorts (e.g., creatinine clearance <30 mL/min). Use non-compartmental analysis (NCA) to calculate AUC and half-life extensions. Adjust dosing regimens iteratively using Monte Carlo simulations to achieve target exposure (e.g., %T > MIC). Include urinary recovery assays to quantify unchanged drug excretion .
Q. How can researchers elucidate the structural basis of this compound’s immunomodulatory properties?
Perform molecular dynamics simulations focusing on the thio-thiazolyl moiety’s interaction with immune cell receptors (e.g., TLRs). Validate findings using knockout murine models (e.g., MyD88⁻/⁻) to assess dependency on specific signaling pathways. Ex vivo assays, such as lymphocyte proliferation and NK cell activity, can quantify immune enhancement .
Q. What strategies optimize this compound stability in formulation studies?
Test excipient compatibility using isothermal stress testing (40°C/75% RH for 4 weeks). Monitor degradation products via UPLC-QTOF and assign structures using MS/MS fragmentation. For aqueous solutions, assess pH-dependent stability (5.5–7.5) and buffer capacity. Solvent choice (e.g., water/ethanol mixtures) significantly impacts crystallization behavior and must be optimized via ternary phase diagrams .
Q. Data Analysis and Interpretation
Q. How should researchers address variability in protein binding measurements for this compound?
Use equilibrium dialysis with spiked human serum albumin (HSA) at physiological concentrations (40 g/L). Validate binding percentages across a concentration range (1–100 µg/mL) to account for saturable binding. Correct for nonspecific adsorption using blank dialysis membranes. Compare results with fluorescence quenching studies to assess HSA interaction sites .
Q. What statistical approaches are robust for analyzing this compound’s dose-response relationships in heterogeneous populations?
Apply nonlinear mixed-effects modeling (NONMEM) to handle inter-individual variability. Use Bayesian estimation for sparse sampling data. For immunomodulatory endpoints (e.g., phagocytosis rates), employ longitudinal mixed models with time-dependent covariates. Bootstrap resampling can confirm parameter robustness .
Properties
CAS No. |
69739-16-8 |
---|---|
Molecular Formula |
C20H20N6O7S4 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12- |
InChI Key |
XDZKBRJLTGRPSS-ROTLSHHCSA-N |
SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Isomeric SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
69739-16-8 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cefodizime cefodizime disodium cefodizime, dipotassium salt, (6R-(6alpha,7beta(Z)))-isomer cefodizime, disodium salt, (6R-(6alpha,7beta(Z)))-isomer HR 221 HR-221 Modivid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.